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molecular formula C10H14ClN B8362715 2-Chloro-4-butylaniline

2-Chloro-4-butylaniline

Cat. No. B8362715
M. Wt: 183.68 g/mol
InChI Key: SBQLTYQXDUMEPE-UHFFFAOYSA-N
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Patent
US08178699B2

Procedure details

To a suspension of 68 (8.54 g; 37.9 mmol) in ethanol (20 mL) was added concentrated hydrochloric acid (20 mL). The resulting mixture was heated at 120° C. for 5 hours, allowed to cool to room temperature, then made basic with aqueous potassium hydroxide, and extracted with methyl tert-butyl ether (3×75 mL). The combined organic extracts were washed with aqueous saturated sodium chloride, dried over sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to give the title product as a dark oil (5.89 g).
Name
68
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]C(=O)C)=[C:7]([Cl:15])[CH:6]=1)[CH2:2][CH2:3][CH3:4].Cl.[OH-].[K+]>C(O)C>[Cl:15][C:7]1[CH:6]=[C:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH:10]=[CH:9][C:8]=1[NH2:11] |f:2.3|

Inputs

Step One
Name
68
Quantity
8.54 g
Type
reactant
Smiles
C(CCC)C1=CC(=C(C=C1)NC(C)=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (3×75 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.89 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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